REACTION_CXSMILES
|
C([O:5][C:6](=[O:18])[CH2:7][CH2:8][C:9]1[CH:10]=[C:11]([C:14]([O:16][CH3:17])=[O:15])[NH:12][CH:13]=1)(C)(C)C.Cl>>[CH3:17][O:16][C:14]([C:11]1[NH:12][CH:13]=[C:9]([CH2:8][CH2:7][C:6]([OH:18])=[O:5])[CH:10]=1)=[O:15]
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Name
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|
Quantity
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473 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(CCC=1C=C(NC1)C(=O)OC)=O
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Name
|
|
Quantity
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5 mL
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Type
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reactant
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Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed
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Type
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CUSTOM
|
Details
|
the white solid product was dried
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Name
|
|
Type
|
product
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Smiles
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COC(=O)C1=CC(=CN1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |